![molecular formula C24H23N3O5 B2908490 methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 898433-06-2](/img/structure/B2908490.png)
methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that features a unique combination of indole, furan, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of Indole and Furan: The indole and furan moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the coupled product with an isocyanate.
Esterification: Finally, the benzoate ester is formed through the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anticancer, or antiviral agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and furan rings can interact with hydrophobic pockets, while the carbamoyl and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}formamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(pyridin-2-yl)ethyl]carbamoyl}formamido)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-31-24(30)17-8-10-18(11-9-17)26-23(29)22(28)25-15-20(21-7-4-14-32-21)27-13-12-16-5-2-3-6-19(16)27/h2-11,14,20H,12-13,15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYATVAQTRIVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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